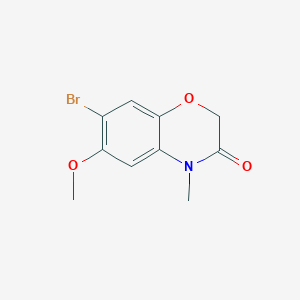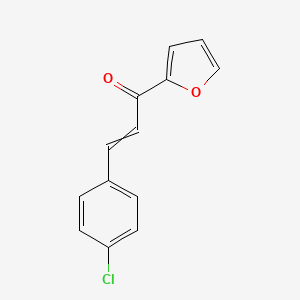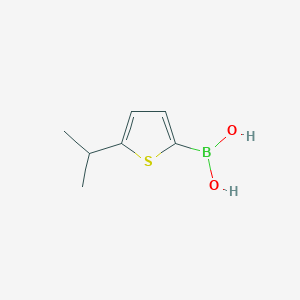![molecular formula C21H26FN5O5S B14094936 {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrimidine, piperidine, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their sulfonylation and subsequent coupling with the piperazine derivative. Common reagents used in these reactions include sulfonyl chlorides, fluorinated aromatic compounds, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aromatic fluorine position or other reactive sites within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings .
作用機序
The mechanism of action of {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities
Coumarin Derivatives: Another class of compounds with similar applications in medicinal chemistry and material science.
Uniqueness
What sets {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C21H26FN5O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
5-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H26FN5O5S/c1-14-18(19(28)24-21(30)23-14)33(31,32)27-8-4-5-15(13-27)20(29)26-11-9-25(10-12-26)17-7-3-2-6-16(17)22/h2-3,6-7,15H,4-5,8-13H2,1H3,(H2,23,24,28,30) |
InChIキー |
GFRYTUSPYGNGMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-](/img/structure/B14094865.png)
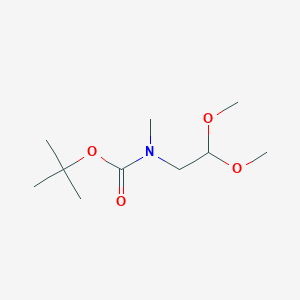
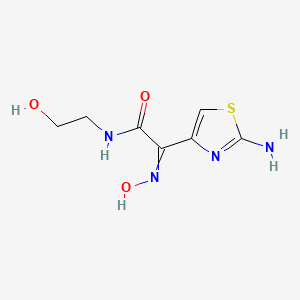
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
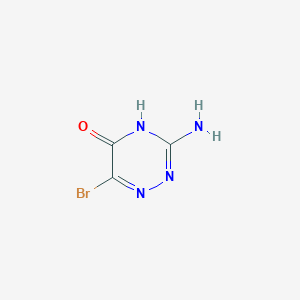
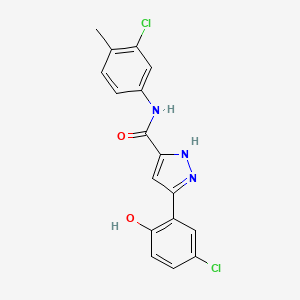
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
